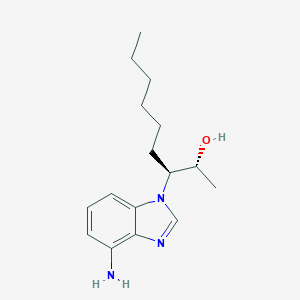
2-Etil-6-isopropilfenil isocianato
Descripción general
Descripción
2-Ethyl-6-isopropylphenyl isocyanate is an organic compound with the chemical formula C({12})H({15})NO. It is a colorless liquid with a distinct odor and is commonly used as a raw material in the production of synthetic resins, polymers, elastomers, plastics, adhesives, and coatings .
Aplicaciones Científicas De Investigación
2-Ethyl-6-isopropylphenyl isocyanate is widely used in scientific research and industrial applications, including:
Chemistry: It serves as a precursor for the synthesis of various polymers and resins.
Biology: It is used in the development of biomaterials and biocompatible coatings.
Medicine: It is involved in the production of medical-grade polymers and drug delivery systems.
Industry: It is utilized in the manufacture of adhesives, coatings, and elastomers.
Mecanismo De Acción
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-6-isopropylphenyl isocyanate. For instance, it is recommended to avoid the formation of dust and aerosols, and to use the compound only outdoors or in a well-ventilated area . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .
Métodos De Preparación
The preparation of 2-ethyl-6-isopropylphenyl isocyanate can be achieved through a multi-step process involving the chlorination of terephthalic acid followed by esterification with isopropanol. The steps are as follows :
Chlorination of Terephthalic Acid: Terephthalic acid is reacted with a chlorinating agent, such as thionyl chloride, to produce terephthalic acid dichloride.
Esterification with Isopropanol: The terephthalic acid dichloride is then esterified with isopropyl alcohol in the presence of a catalyst to yield 2-ethyl-6-isopropylphenyl isocyanate.
Análisis De Reacciones Químicas
2-Ethyl-6-isopropylphenyl isocyanate undergoes various chemical reactions, including:
Reaction with Alcohols: It reacts with alcohols to form carbamates (urethanes).
Reaction with Amines: Primary and secondary amines react with 2-ethyl-6-isopropylphenyl isocyanate to form substituted ureas.
Comparación Con Compuestos Similares
2-Ethyl-6-isopropylphenyl isocyanate can be compared with other isocyanates such as:
Phenyl isocyanate: A simpler isocyanate with a single phenyl group.
Methyl isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.
Hexamethylene diisocyanate: Commonly used in the production of polyurethane coatings and foams.
The uniqueness of 2-ethyl-6-isopropylphenyl isocyanate lies in its specific structure, which imparts distinct properties and reactivity, making it suitable for specialized applications in synthetic resins and polymers .
Propiedades
IUPAC Name |
1-ethyl-2-isocyanato-3-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-4-10-6-5-7-11(9(2)3)12(10)13-8-14/h5-7,9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTUCESWFCLZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403021 | |
| Record name | 2-Ethyl-6-isopropylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102561-41-1 | |
| Record name | 1-Ethyl-2-isocyanato-3-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102561-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-6-isopropylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-6-isopropylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)






